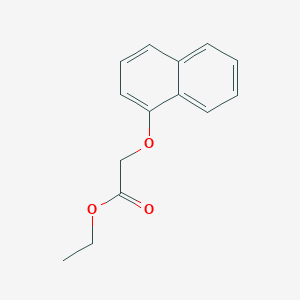

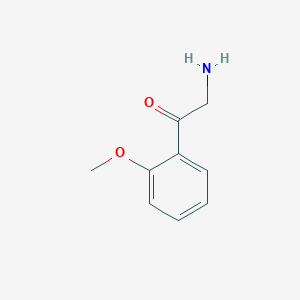

2-Amino-1-(2-methoxyphenyl)ethanone

説明

“2-Amino-1-(2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C8H9NO . It is also known as 2-Aminoacetophenone . This compound is an important fine chemical intermediate, used in the preparation of a high acidity ionic liquid catalyst for synthesizing 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives . It can also serve as a breath biomarker in the detection of Pseudomonas aeruginosa infections in cystic fibrosis lungs .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .

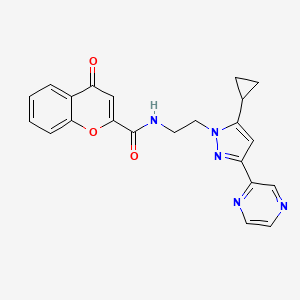

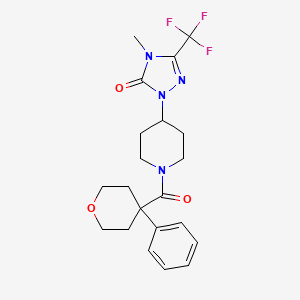

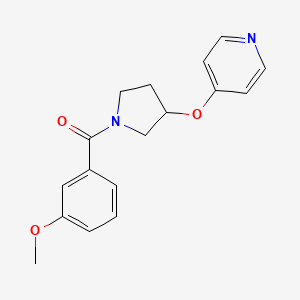

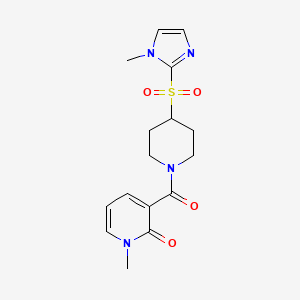

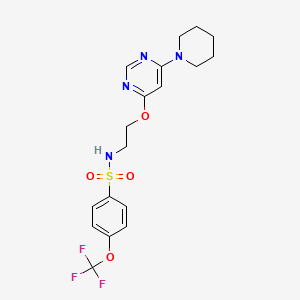

Molecular Structure Analysis

The molecular structure of “this compound” consists of an aromatic ring (phenyl group) attached to an ethanone group with an amino (NH2) and a methoxy (OCH3) substituent on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 135.16, a melting point of 20 °C, a boiling point of 85-90 °C at 0.5 mm Hg, a density of 1.112 g/mL at 25 °C, and a refractive index of n 20/D 1.614 .

科学的研究の応用

Pyrolysis Studies

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a derivative of 2-Amino-1-(2-methoxyphenyl)ethanone, has been studied for its stability under heat, leading to the identification of various pyrolysis products. This research has implications for understanding the thermal degradation and potential hazards of related substances when exposed to heat (Texter et al., 2018).

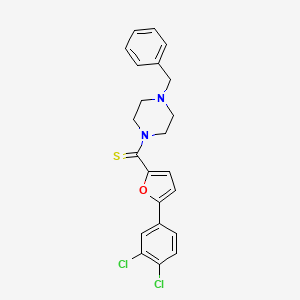

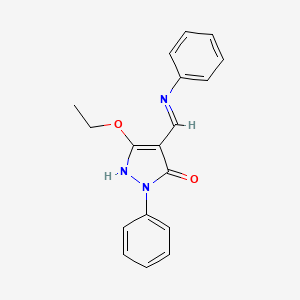

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel Schiff bases and their derivatives, showcasing its utility in creating new chemical entities with potential applications in various fields including pharmaceuticals (Puthran et al., 2019).

Heterocyclic Compound Formation

Research has demonstrated the use of this compound in forming various heterocyclic compounds, such as isoflavones and pyrazoles, indicating its versatility in organic synthesis (Moskvina et al., 2015).

Antimicrobial Studies

Derivatives of this compound have been synthesized and screened for antimicrobial activity, indicating the potential of this compound in developing new antimicrobial agents (Nagamani et al., 2018).

Anticancer Research

Compounds derived from this compound have been studied for their anticancer activity, highlighting the compound's role in the development of new anticancer therapies (Tumosienė et al., 2020).

Platelet Aggregation Inhibitory Activity

Paeonol, a derivative of 1-(2-hydroxy-4-methoxyphenyl)ethanone, has been synthesized and tested for its ability to inhibit platelet aggregation, suggesting its potential use in treating cardiovascular diseases (Akamanchi et al., 1999).

将来の方向性

特性

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZVVIXXFTIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)